N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

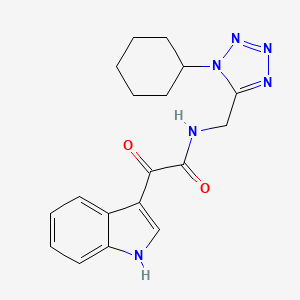

The compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide features a hybrid structure combining an indole-oxoacetamide core with a cyclohexyl-tetrazole substituent.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c25-17(14-10-19-15-9-5-4-8-13(14)15)18(26)20-11-16-21-22-23-24(16)12-6-2-1-3-7-12/h4-5,8-10,12,19H,1-3,6-7,11H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJKULWBMZLZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that incorporates both indole and tetrazole moieties. These structural components are known for their diverse biological activities, including anticancer properties, enzyme inhibition, and potential applications in medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Tetrazole Ring: Known for its ability to mimic carboxylic acids, enhancing binding to biological targets.

- Indole Moiety: Associated with various pharmacological activities due to its planar structure and ability to interact with multiple receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The tetrazole group can effectively bind to enzyme active sites, inhibiting their function.

- Receptor Modulation: The indole structure allows for interaction with various receptors, potentially modulating their activity.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Indole Derivatives:

-

Tetrazole as a Bioisostere:

- Research indicated that tetrazole rings can serve as effective bioisosteres for carboxylic acids, enhancing the stability and bioavailability of drugs .

- Pharmacological Screening:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of cyclohexyl tetrazole derivatives with indole-based compounds. Various methods have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the identity and integrity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) cells. The mechanism of action often involves the induction of apoptosis through caspase activation pathways, particularly caspase-8, which is crucial for the extrinsic apoptosis pathway .

Case Studies

Several case studies provide insights into the efficacy and safety profiles of similar compounds:

- Study on Indole Derivatives : A study evaluated various indole-based derivatives for their anticancer activities, revealing that modifications at the indole position significantly influenced potency against HepG2 cells. The most effective derivatives had IC50 values in the low micromolar range .

- Tetrazole Compounds : Research on tetrazole-containing compounds has shown that structural variations can lead to enhanced biological activities, including antimicrobial and anticancer effects. The incorporation of cyclohexyl groups was found to improve lipophilicity and cellular uptake .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The indole-oxoacetamide scaffold is versatile, with variations in substituents influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Indole-Oxoacetamide Derivatives

Key Observations:

- Bulky Substituents : The cyclohexyl-tetrazole group in the target compound may improve lipophilicity and binding pocket interactions compared to adamantane derivatives (e.g., compounds), which exhibit similar bulk but differ in rigidity .

- Electron-Withdrawing Groups : Analogs with nitro () or chlorine () substituents demonstrate enhanced bioactivity, likely due to increased electrophilicity or target affinity.

- Hybrid Structures : Dimeric indole-oxoacetamide () and isoxazole-linked derivatives () highlight the scaffold’s adaptability for diverse applications.

Table 2: Activity Comparison of Selected Analogs

Key Insights:

- Antitumor Activity : D-24851’s efficacy against multidrug-resistant tumors and lack of neurotoxicity suggest that bulky hydrophobic groups (e.g., chlorobenzyl) improve therapeutic windows .

- Antimicrobial Activity : The presence of nitro or halogen substituents correlates with antimicrobial potency (), possibly by disrupting bacterial membranes or enzymes.

- Unmet Potential: Adamantane derivatives () and cyclohexyl-tetrazole analogs may warrant further exploration for CNS or anti-inflammatory applications due to their lipophilic nature.

Q & A

Q. What are the standard synthetic routes for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling. For example, similar indole-tetrazole hybrids are synthesized by reacting 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives with halogenated acetamides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) at 35°C for 8 hours. Purification is achieved via precipitation in ice-water followed by recrystallization . Key intermediates, such as ethyl 1H-indole-3-acetate, are prepared via esterification of indole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of FT-IR, -NMR, -NMR, and mass spectrometry is essential. For example:

- FT-IR identifies carbonyl (C=O) and tetrazole (N-N) stretching vibrations.

- NMR confirms the indole proton environment (e.g., H-2’ at δ 7.55 ppm) and cyclohexyl methylene groups (δ 3.43 ppm).

- EIMS provides molecular ion peaks (e.g., m/z 189 for indole intermediates) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches using software like Gaussian or ORCA can identify energy barriers for key steps, such as tetrazole cyclization or indole-acetamide coupling. Computational models also guide solvent selection (e.g., DMF’s polarity) and catalyst design .

Q. How should researchers address contradictions in reaction yields reported across different synthetic protocols?

Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). A systematic approach includes:

Q. What strategies are effective for isolating reactive intermediates during synthesis?

Reactive intermediates (e.g., 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) can be stabilized via:

- Low-temperature quenching: Pour reaction mixtures onto crushed ice to precipitate intermediates.

- Chromatographic separation: Use flash chromatography with gradients of ethyl acetate/hexane.

- Protecting groups: Temporarily block reactive sites (e.g., indole NH with Boc groups) to prevent side reactions .

Q. How can substituent effects on indole and tetrazole moieties be systematically studied?

- Substituent variation: Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO, -OCH) at the indole 5-position or tetrazole N-1.

- Kinetic studies: Compare reaction rates under identical conditions to assess electronic effects.

- DFT calculations: Map electrostatic potential surfaces to predict regioselectivity in coupling reactions .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole esterification | Ethanol, HSO, reflux, 6 h | 85 | |

| Oxadiazole formation | NaH, DMF, 35°C, 8 h | 72 | |

| Acetamide coupling | Chloroacetyl chloride, triethylamine, reflux, 4 h | 68 |

Q. Table 2. Computational Parameters for Reaction Optimization

| Parameter | Value | Software/Method |

|---|---|---|

| Basis set | 6-31G(d) | Gaussian 16 |

| Solvent model | PCM (DMF) | ORCA 5.0 |

| Transition state search | Nudged Elastic Band | ASE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.